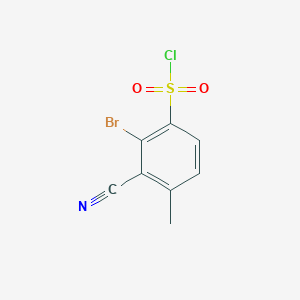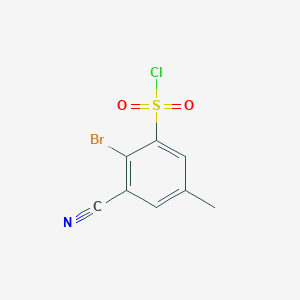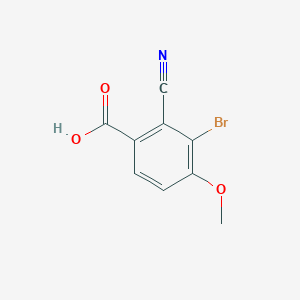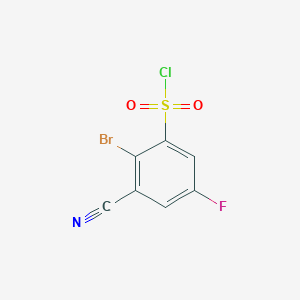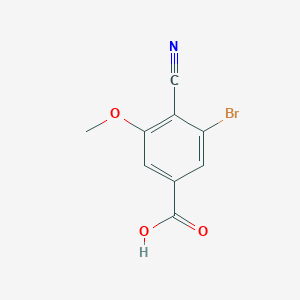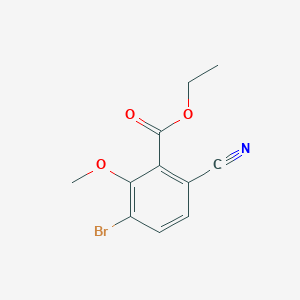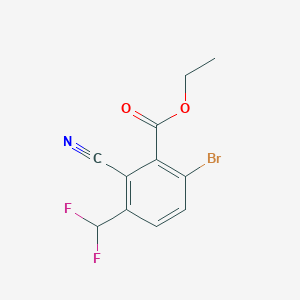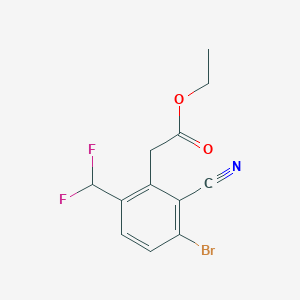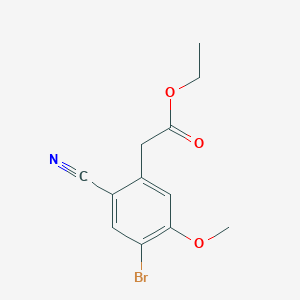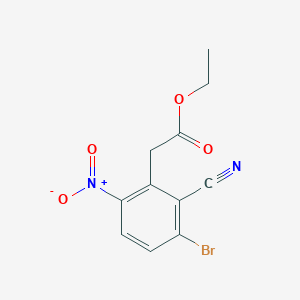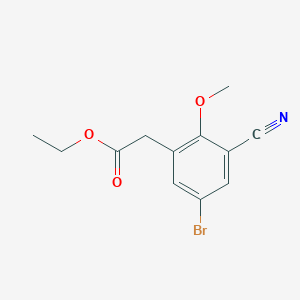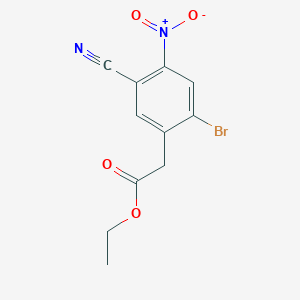
2,5-dichloro-N-(2-methoxyethyl)aniline
Vue d'ensemble
Description
“2,5-dichloro-N-(2-methoxyethyl)aniline” is a chemical compound with the linear formula C9H11Cl2NO . It is related to 2,5-Dichloroaniline, which is an organic compound with the formula C6H3Cl2NH2 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C9H11Cl2NO . The molecular weight of this compound is 284.163 .Applications De Recherche Scientifique
Ozonation of Anilines
Research on the ozonation of anilines, which are crucial in producing dyestuffs, plastics, pesticides, or pharmaceuticals, reveals that these compounds, including those with different substituents, are readily degraded in ozonation. This is significant for environmental applications, such as water treatment and pollution control (Tekle-Röttering et al., 2016).
Fluorescence Quenching in Boronic Acid Derivatives
Studies on fluorescence quenching involving boronic acid derivatives and anilines in different solvents at room temperature have implications for chemical analysis and sensor development. This research highlights the importance of understanding the interaction between anilines and other chemical compounds (Geethanjali et al., 2015).
Electronic Effects in Substituted Polyanilines
Research on methyl and methoxy substituted polyanilines, which involves electropolymerization in acidic conditions, contributes to the field of material science, particularly in the development of conductive polymers (D'aprano et al., 1993).
Antimicrobial Activity of Dichloroaniline Derivatives
A study synthesizing new N-derivatives of 2,5-dichloroaniline to investigate their potential antimicrobial activity indicates the use of these compounds in developing new antibacterial agents (Kimura et al., 1962).
Oxidative Conversion to Azobenzenes
The oxidative conversion of anilines to azobenzenes using chloramine-T has applications in organic synthesis, potentially useful in the manufacture of dyes and pharmaceuticals (Manjunatha et al., 2016).
Synthesis and Characterization of Substituted Quinolinones
Research on the synthesis of various substituted quinolinones from substituted aniline has implications in pharmaceutical chemistry, aiding in the development of novel therapeutic compounds (Ramasamy et al., 2010).
Spectroscopic Investigation of Metal Complexes
The study of dithiocarbomates derived from anilines, focusing on their spectroscopic characteristics and biological activity, is important in the field of bioinorganic chemistry, particularly in understanding metal-ligand interactions (Sekhar et al., 2019).
Propriétés
IUPAC Name |
2,5-dichloro-N-(2-methoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO/c1-13-5-4-12-9-6-7(10)2-3-8(9)11/h2-3,6,12H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEMHGYLXQRURP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



